molecular formula C23H22N6O4S4 B2511840 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 317328-94-2

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2511840
CAS No.: 317328-94-2
M. Wt: 574.71
InChI Key: OVXDQQINBSPEBZ-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O4S4 and its molecular weight is 574.71. The purity is usually 95%.
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Biological Activity

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has a molecular formula of C24H20N6O3S3 and a molecular weight of 536.64 g/mol. Its structure features several functional groups that contribute to its biological activity:

Functional Group Description
BenzothiazoleMay enhance antimicrobial and anticancer properties.
ThiadiazoleImplicated in enzyme inhibition mechanisms.
PiperidineContributes to the compound's pharmacokinetics.
SulfonamideKnown for antibacterial effects.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . The presence of the benzothiazole moiety is particularly significant as compounds with similar structures have shown efficacy in treating infections.

Anticancer Properties

The compound has also been studied for its potential as an anticancer agent . Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth . For instance, it has been identified as an effective inhibitor of carbonic anhydrase IX (CA IX), an enzyme associated with tumor pH regulation . This inhibition disrupts the acidification process in tumors, which is crucial for cancer cell survival.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor . It interacts with various enzymes through competitive inhibition mechanisms. The compound's structural features allow it to bind effectively to active sites of target enzymes, thereby reducing their activity .

Case Studies and Research Findings

Recent research has focused on the compound's interaction with biological targets through various experimental approaches:

  • Molecular Docking Studies : These studies have demonstrated that the compound can effectively bind to CA IX, providing insights into its mechanism of action .
  • Cellular Assays : In vitro assays have confirmed that the compound significantly reduces cell viability in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the functional groups can enhance biological activity and selectivity against specific targets .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S4/c30-19(25-21-24-17-6-2-3-7-18(17)35-21)14-34-23-28-27-22(36-23)26-20(31)15-8-10-16(11-9-15)37(32,33)29-12-4-1-5-13-29/h2-3,6-11H,1,4-5,12-14H2,(H,24,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDQQINBSPEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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